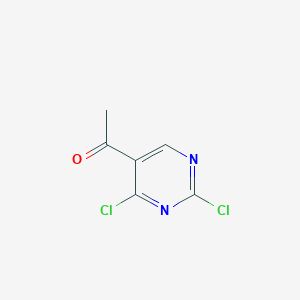

Thiazole-2-carboximidamide hydrochloride

Übersicht

Beschreibung

Thiazole derivatives are a significant class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss Thiazole-2-carboximidamide hydrochloride, they do provide insights into the synthesis, molecular structure, and chemical properties of related thiazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) was accomplished by different approaches, including the reaction of adenosine 5'-monophosphate (AMP) with 2-beta-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) . Another example is the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as building blocks in drug discovery . Additionally, novel polyimides derived from unsymmetrical diamine containing a thiazole moiety were synthesized, highlighting the versatility of thiazole derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity and interaction with biological targets. The paper on the synthesis of benzimidazolylthiazoles includes an investigation of the three-dimensional structure of a thiazole derivative using x-ray diffraction analysis (XDA), which provides detailed information on the molecular conformation and potential binding interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their biological function and the development of new compounds. For example, the nonenzymatic hydrolysis of Δ2-thiazoline-2-carboxylate, a thiazole derivative, was studied, revealing insights into its stability and reaction mechanisms under different pH conditions . The synthesis of thiazolo[3,2-a]pyrimidine derivatives through condensation reactions further demonstrates the chemical reactivity of thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and reactivity, are important for their practical applications. The novel thiazole-containing polyimide mentioned in one study exhibits excellent solubility and thermal stability, making it suitable for high-performance materials . The cardioprotective activity of some 2-arylimino-1,3-thiazole derivatives was evaluated, indicating the potential therapeutic applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Thiazole-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 247037-82-7 . It’s a white to yellow to brown solid with a molecular weight of 164.64 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Thiazole derivatives, in general, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . For example, 2-(2,3-anhydrofuranosyl) thiazole-4-carboxamide derivatives have been synthesized and screened for their anti-tumor activity against K562 malignant cells .

Safety And Hazards

Thiazole-2-carboximidamide hydrochloride is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation and inhalation, and to use personal protective equipment .

Relevant Papers One relevant paper discusses the synthesis, antibacterial, and antioxidant activities of Thiazole-based Schiff base derivatives . The paper reports that these compounds display significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . Another paper discusses the potential of thiazole derivatives as antimicrobial agents .

Eigenschaften

IUPAC Name |

1,3-thiazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIIOZOJYWYXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595549 | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-2-carboximidamide hydrochloride | |

CAS RN |

247037-82-7 | |

| Record name | Thiazole-2-carboxamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)